

Application Notes and Protocols: JBSNF-000088

Administration Routes

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Compound of Interest

Compound Name: JBSNF-000088

Cat. No.: B1672817

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These application notes provide a comprehensive overview of the administration routes for the nicotinamide N-methyltransferase (NNMT) inhibitor, **JBSNF-000088**, focusing on oral gavage and intravenous delivery. This document includes comparative pharmacokinetic data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

JBSNF-000088 is a potent, orally active small molecule inhibitor of NNMT, an enzyme implicated in various metabolic disorders.^[1] By inhibiting NNMT, **JBSNF-000088** modulates cellular metabolism, leading to reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in preclinical models of metabolic disease.^{[1][2][3]} The choice of administration route is critical for preclinical studies to ensure optimal drug exposure and therapeutic efficacy. This document outlines the protocols for oral gavage and intravenous administration of **JBSNF-000088** and provides the associated pharmacokinetic and efficacy data.

Data Presentation

Table 1: Pharmacokinetic Parameters of JBSNF-000088

This table summarizes the key pharmacokinetic parameters of **JBSNF-000088** following intravenous and oral gavage administration in C57BL/6 mice.

Parameter	Intravenous (1 mg/kg)	Oral Gavage (10 mg/kg)
Cmax	-	3568 ng/mL[1][4]
Tmax	-	0.5 hours[1][4]
Half-life (t½)	0.5 hours[1][4]	0.4 hours[1][4]
Plasma Clearance	21 mL/min/kg[1][4]	-
Volume of Distribution (Vdss)	0.7 L/kg[1][4]	-
Oral Bioavailability	-	~40%[1][4]

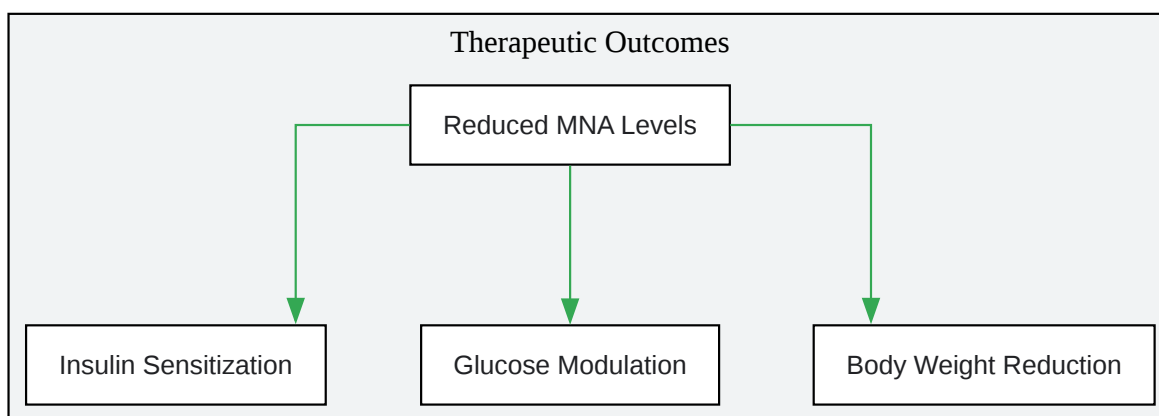
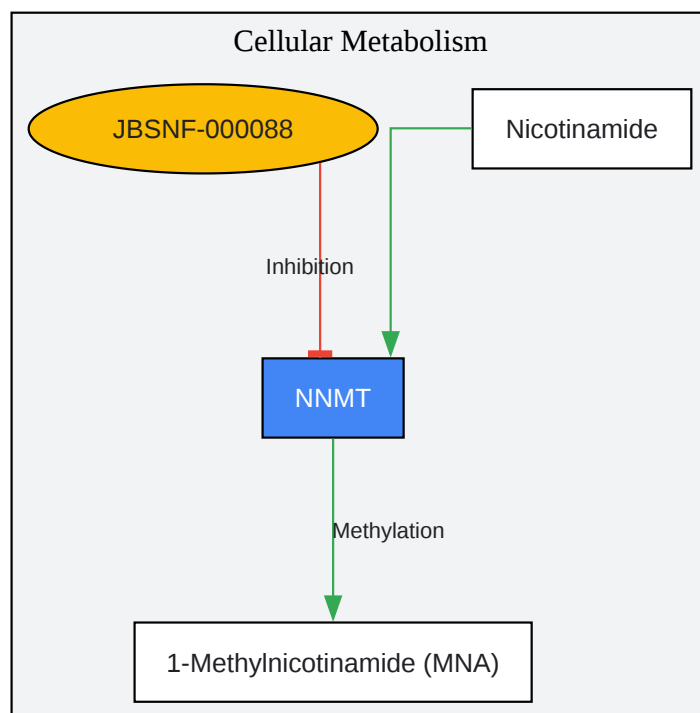
Table 2: In Vivo Efficacy of JBSNF-000088 via Oral Gavage in Mouse Models

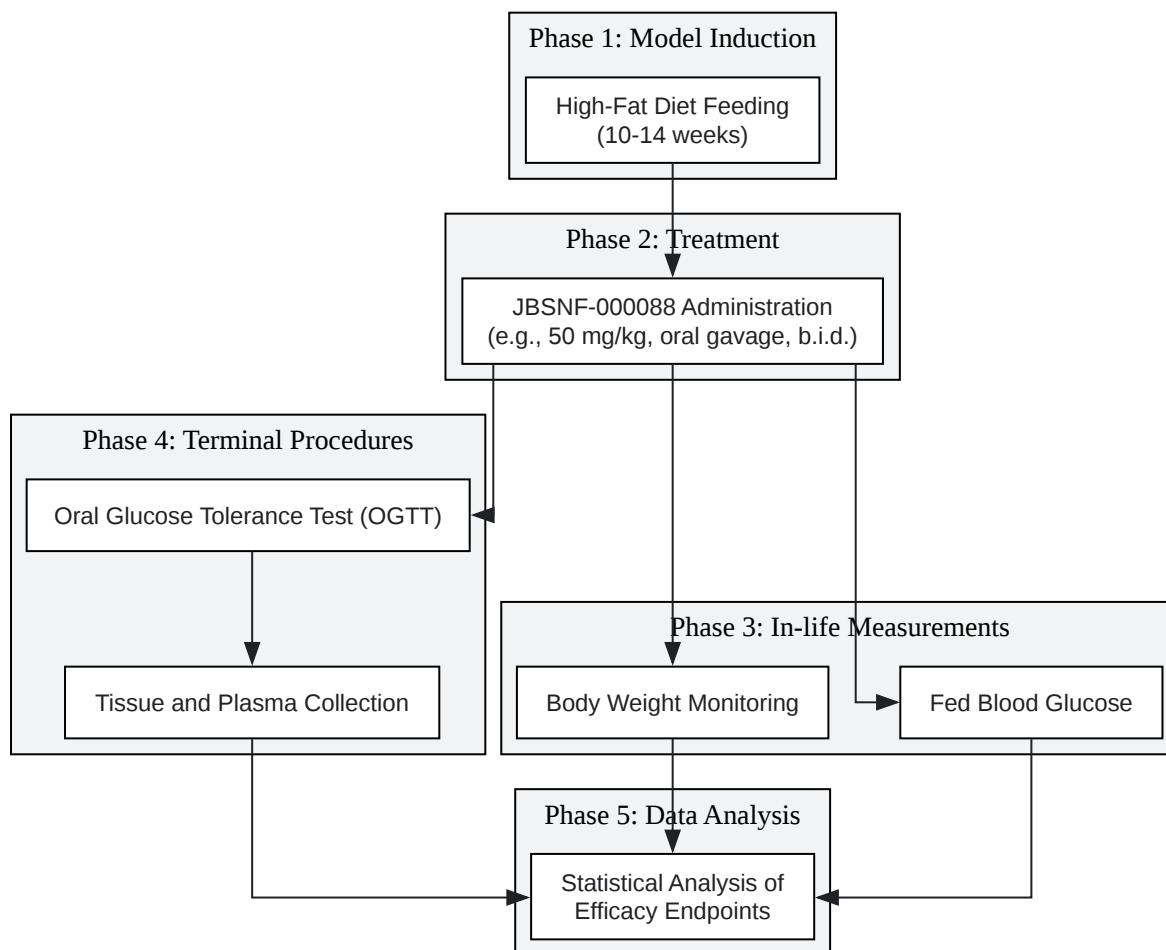
This table outlines the efficacy of **JBSNF-000088** in various mouse models of metabolic disease following oral administration.

Animal Model	Dose and Regimen	Duration	Key Efficacy Endpoints
Diet-Induced Obese (DIO) Mice	50 mg/kg, twice daily[4][5]	4 weeks	Significant reduction in body weight and fed blood glucose; normalized oral glucose tolerance.[1][4][5]
ob/ob Mice	50 mg/kg, twice daily[4]	4 weeks	Statistically significant improvement in glucose tolerance.[4]
db/db Mice	50 mg/kg, twice daily[4]	26 days	A trend towards improvement in glucose tolerance.[4]

Signaling Pathway and Mechanism of Action

JBSNF-000088 exerts its therapeutic effects by inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). By blocking this activity, **JBSNF-000088** leads to a reduction in MNA levels, which is associated with improved insulin sensitivity, glucose modulation, and a reduction in body weight in animal models.





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